Trifluoromethanol
Description
Properties
IUPAC Name |
trifluoromethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O/c2-1(3,4)5/h5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCZNEGTXVXAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164217 | |
| Record name | Methanol, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1493-11-4 | |
| Record name | Trifluoromethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Iodotrifluoromethane with Water
A key pathway to CF₃OH involves the hydrolysis of iodotrifluoromethane (CF₃I). In gas-phase studies, CF₃I reacts with water under controlled conditions to form protonated trifluoromethanol (CF₃OH₂⁺), as observed in ion-molecule reactions:
This reaction, conducted in a flowing afterglow apparatus, highlights the feasibility of CF₃OH generation through nucleophilic substitution. However, scaling this method to bulk synthesis requires addressing the high reactivity of CF₃I and the instability of CF₃OH in aqueous environments.
Chlorotrifluoromethane Hydrolysis
Chlorotrifluoromethane (CF₃Cl) has been explored as a precursor, though direct hydrolysis is less efficient due to the strength of the C–Cl bond. Theoretical studies suggest that alkaline conditions or catalytic systems could enhance the reaction:
The enthalpy of this reaction is estimated at +28.1 kcal/mol, indicating a need for elevated temperatures or photochemical activation.
Thermal Decomposition of Hydrofluorocarbons
HFC-134a Degradation
CF₃OH forms as a transient intermediate during the atmospheric degradation of 1,1,1,2-tetrafluoroethane (HFC-134a, CF₃CFH₂). Ultraviolet irradiation or ozonolysis induces C–H bond cleavage, yielding CF₃CFHO radicals that undergo subsequent oxidation:
This pathway, while environmentally relevant, produces CF₃OH in low yields (<5%) and is unsuitable for synthetic purposes.
Controlled Pyrolysis of CF₃OF
The pyrolysis of trifluoromethyl hypofluorite (CF₃OF) at 300–400°C generates CF₃OH alongside oxygen difluoride (OF₂):
Yields remain unquantified in literature, but the reaction’s reversibility and the thermal instability of CF₃OH limit its utility.
Gas-Phase Ion Reactions and Analytical Synthesis
Proton Transfer in Flow Tube Experiments
Translational energy threshold measurements have been employed to study CF₃OH formation via protonated intermediates. For example, CF₃OH₂⁺ ions generated from CF₃I and water undergo proton transfer with carbon monoxide:
These experiments provide critical thermochemical data (e.g., proton affinity of CF₃OH = 142.3 kcal/mol) but are confined to analytical scales.
Photoionization Mass Spectrometry
Photoionization of CF₃OH precursors like CF₃OF and CF₃OCl reveals fragmentation pathways that indirectly inform synthetic strategies. For instance, the appearance potential of CF₃⁺ from CF₃OCl (12.85 eV) correlates with the bond dissociation energy , suggesting that photolytic cleavage could liberate CF₃OH under specific conditions.
Challenges and Stability Considerations
Thermodynamic Instability
CF₃OH exhibits a low barrier to decomposition, with a 1,2-elimination of HF calculated at :
This exergonic process () necessitates low-temperature storage (-80°C) and inert atmospheres for handling.
Solvent Interactions
Studies on binary mixtures of CF₃OH with ionic liquids (e.g., [EMIM][DCA]) reveal strong hydrogen-bonding networks that stabilize the alcohol. For example, excess molar volumes () for CF₃OH + [EMIM][DCA] mixtures reach -1.2 cm³/mol at 298 K, indicating dense packing and reduced decomposition rates.
Comparative Analysis of Preparation Methods
| Method | Precursor | Conditions | Yield | Key Challenges |
|---|---|---|---|---|
| CF₃I Hydrolysis | CF₃I | Gas-phase, H₂O | Trace | Scalability, product instability |
| HFC-134a Degradation | CF₃CFH₂ | UV/O₃, ambient | <5% | Low yield, environmental relevance |
| CF₃OF Pyrolysis | CF₃OF | 300–400°C, inert atmosphere | N/A | Reversibility, OF₂ byproduct |
| Ion-Molecule Reactions | CF₃I, CO | Flow tube, low pressure | Analytical | Limited to gas-phase studies |
Chemical Reactions Analysis
Trifluoromethanol undergoes several types of chemical reactions:
Elimination Reaction: It eliminates hydrogen fluoride in an endothermic reaction to form carbonyl fluoride.
Substitution Reactions: This compound can participate in substitution reactions where the trifluoromethoxy group is introduced into various organic compounds.
Reagents and Conditions: Common reagents used in these reactions include trifluoromethyl hypochlorite, hydrogen chloride, and superacids.
Major Products: The major products formed from these reactions include carbonyl fluoride and various trifluoromethoxy-substituted organic compounds.
Scientific Research Applications
Biochemical Applications
Protein Folding and Structure Studies
TFE has been widely recognized for its role as a co-solvent in studies of protein folding. It is particularly effective in stabilizing α-helical structures in peptides and proteins that are otherwise disordered in aqueous environments. The exact mechanisms by which TFE influences protein conformation are still under investigation, with theories suggesting both direct interactions and solvation sphere perturbations .
Table 1: Effects of TFE on Protein Structure
| Concentration of TFE (%) | Effect on Protein Structure |
|---|---|
| 0-10 | Minimal effect; proteins remain largely unfolded |
| 20-30 | Induction of α-helical structures |
| 40-50 | Significant stabilization; some denaturation observed |
| >50 | Disruption of tertiary structure; increased aggregation |
Enzyme Studies
TFE is also utilized as an inhibitor in enzyme studies. For example, it has been shown to competitively inhibit alcohol dehydrogenase, allowing researchers to investigate enzyme kinetics and mechanisms more effectively .
Synthetic Chemistry
Solvent for Organic Reactions
In synthetic chemistry, TFE serves as a solvent for various reactions, including nucleophilic aromatic substitution (S_NAr). Its unique properties enhance selectivity and reactivity compared to traditional solvents like DMF or DMSO. This makes it particularly useful for synthesizing complex organic molecules .
Case Study: Nucleophilic Peptide Arylation
A study demonstrated that using TFE as a solvent significantly improved the nucleophile-selectivity in peptide arylation reactions involving perfluoroaromatic compounds. The enhanced solvation properties of TFE facilitate better interactions between reactants, leading to higher yields .
Pharmaceutical Applications
Precursor for Anesthetics
TFE is a key precursor in the synthesis of isoflurane, an inhaled anesthetic listed on the World Health Organization's List of Essential Medicines. Its ability to form stable complexes with various organic compounds makes it valuable in pharmaceutical formulations .
Table 2: Pharmaceutical Compounds Derived from TFE
| Compound Name | Type | Application |
|---|---|---|
| Isoflurane | Inhaled anesthetic | General anesthesia |
| Trifluoroacetaldehyde | Intermediate | Synthesis of various pharmaceuticals |
| Trifluoroacetic acid | Reagent | Organic synthesis |
Environmental and Industrial Applications
Use as a Co-solvent in Supercritical Fluid Chromatography (SFC)
TFE has been employed as a co-solvent in supercritical fluid chromatography to enhance the separation efficiency of unstable boronate esters. Its use reduces the required co-solvent percentage and improves resolution while minimizing epimerization during purification processes .
Mechanism of Action
The mechanism of action of trifluoromethanol involves its ability to undergo elimination and substitution reactions. The trifluoromethoxy group can interact with various molecular targets, including enzymes and receptors, altering their activity. The high electronegativity of the fluorine atoms in this compound contributes to its unique reactivity and stability in certain chemical environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stability and Acidity
Trifluoromethanol exhibits greater acidity than methanol (CH₃OH) due to the electron-withdrawing -CF₃ group, which stabilizes the conjugate base. However, it is less acidic than trifluoroethanol (CF₃CH₂OH), where the -CF₃ group is further from the hydroxyl, reducing steric and electronic destabilization . Its instability contrasts sharply with trifluoroethanol, which is stable under ambient conditions.
Reactivity in Organic Reactions
This compound demonstrates higher reactivity in electrophilic substitutions compared to methanol. For example, in copper-catalyzed etherification, CF₃OH achieves 73% yield, comparable to allyl alcohol (71%) but lower than trifluoroethanol, which requires pressurized conditions due to volatility . Its instability limits broader utility, whereas trifluoroethanol is widely used in materials science for doping carbon nanotubes .
Hydrogen Bonding and Cooperative Effects
Ab initio studies reveal that CF₃OH forms shorter and stronger hydrogen bonds than methanol due to its polarized O–H bond. In mixed dimers with methanol, the O···O distance in CF₃OH–CH₃OH is 2.72 Å (vs. 2.85 Å in CH₃OH–CH₃OH), with a higher electron density at the bond critical point (0.037 au vs. 0.032 au) . However, cooperative effects in cyclic trimers are less pronounced than in methanol clusters due to steric hindrance from the -CF₃ group .
Biological Activity
Trifluoromethanol (TFM), a fluorinated alcohol, has garnered attention due to its unique properties and potential biological applications. This article explores the biological activity of TFM, focusing on its interactions with proteins, effects on enzyme activity, and implications in medicinal chemistry.
This compound is characterized by the presence of three fluorine atoms attached to a methanol group. This configuration imparts distinct physicochemical properties, including increased acidity and altered solvent characteristics compared to traditional alcohols.
Protein Interaction
TFM is known for its ability to stabilize protein structures, particularly in the formation of secondary structures such as alpha-helices. Studies have shown that TFM can modulate protein folding and stability through its interaction with polypeptide chains. For instance, it has been demonstrated that TFM can influence the conformational state of various proteins, which is crucial in understanding protein dynamics and functionality.
- Case Study: Leucocin A
A study on leucocin A, an antimicrobial peptide, revealed that TFM facilitates a well-defined structure in the peptide's conformation. In TFM-water mixtures, leucocin A exhibited a stable amphiphilic alpha-helix configuration, which is critical for its antimicrobial activity. The study utilized NMR techniques to confirm these structural changes, highlighting TFM's role in enhancing peptide stability and function .
Enzyme Activity Modulation
TFM has been reported to affect enzymatic activities by altering the structural integrity of enzymes. For example:
- Acetylcholinesterase Inhibition
Research indicates that certain compounds synthesized using TFM exhibit significant acetylcholinesterase inhibitory activity. This suggests that TFM can play a role in developing therapeutic agents aimed at treating conditions like Alzheimer's disease by modulating enzyme functionality .
Data Table: Biological Activities of this compound
The mechanisms through which TFM exerts its biological effects are primarily attributed to its polar nature and ability to form hydrogen bonds. These interactions facilitate:
- Hydrogen Bonding : TFM can form hydrogen bonds with polar residues in proteins, stabilizing certain conformations.
- Hydrophobic Effects : The fluorinated nature of TFM influences hydrophobic interactions within protein structures, promoting or disrupting specific folding patterns.
Implications in Medicinal Chemistry
The unique properties of TFM make it a valuable compound in medicinal chemistry. Its ability to stabilize protein structures can be leveraged in drug design, particularly for peptides and proteins that require specific conformations for activity. Furthermore, the modulation of enzyme activities opens avenues for developing inhibitors for therapeutic applications.
Q & A
Q. What are the established synthetic routes for trifluoromethanol (CF₃OH) in laboratory settings, and how do reaction conditions influence yield?
this compound is synthesized via fluorination of methanol derivatives or hydrolysis of trifluoromethyl hypofluorite (CF₃OF). For example, Christe et al. (2007) developed a scalable method using CsF and Cl₂ gas to generate CF₃OH under controlled anhydrous conditions . Low temperatures (-30°C to 0°C) and superacidic media (e.g., HF/SbF₅) are critical to stabilize the product, as CF₃OH readily decomposes via HF elimination to form carbonyl fluoride (COF₂) . Yield optimization requires precise stoichiometric control of reagents and inert atmosphere handling.
Q. Which spectroscopic and analytical techniques are most effective for characterizing CF₃OH and verifying its purity?
Key techniques include:
- ¹⁹F NMR : To identify CF₃OH signals (δ ~ -75 ppm in CDCl₃) and detect impurities like CF₃OF or COF₂ .
- IR Spectroscopy : Strong O-H stretching (~3600 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) confirm structural integrity .
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 86 (CF₃OH⁺) and fragmentation patterns distinguish it from decomposition byproducts .
- Gas Chromatography (GC) : Paired with cryogenic trapping to analyze volatile derivatives .
Q. What are the primary challenges in isolating and storing CF₃OH, and how are they mitigated?
CF₃OH is hygroscopic and thermally unstable, decomposing above -20°C. Isolation requires cryogenic distillation or trapping on molecular sieves at -78°C . Storage in anhydrous solvents (e.g., CH₂Cl₂) under argon and avoidance of light/heat are essential. Decomposition kinetics should be monitored via in situ IR or NMR .
Advanced Research Questions
Q. How can computational methods elucidate CF₃OH’s reactivity and decomposition pathways?
Density Functional Theory (DFT) studies model CF₃OH’s acid dissociation (pKa ~1.2) and hydrogen-bonding interactions, which influence its stability in protic solvents . Transition-state analysis of HF elimination pathways reveals activation barriers (~25 kcal/mol), guiding solvent selection (e.g., non-polar media slow decomposition) . Coupled cluster (CCSD(T)) calculations further predict reaction energetics for CF₃OH in photochemical systems .
Q. What strategies identify and quantify byproducts in CF₃OH-mediated reactions, such as etherification or fluorination?
Byproducts like COF₂ or trifluoromethyl ethers (CF₃OR) are analyzed via:
- GC-MS : To separate volatile species and match fragmentation libraries .
- In Situ NMR : Real-time monitoring of reaction mixtures under controlled temperatures .
- Isotopic Labeling : Using ¹⁸O-labelled CF₃OH to track oxygen transfer in ether synthesis .
- Headspace Analysis : For gaseous byproducts (e.g., HF) using ion-selective electrodes .
Q. How does CF₃OH’s photochemical stability impact its utility in atmospheric or synthetic studies?
UV irradiation induces CF₃OH decomposition via C-O bond cleavage, generating trifluoromethyl radicals (CF₃•) and hydroxyl radicals (•OH), as observed in photoionization studies . Experimental setups must use quartz reactors with UV cutoff filters (<250 nm) to minimize photodegradation. Laser flash photolysis quantifies radical lifetimes (nanosecond scale) for kinetic modeling .
Q. What role does CF₃OH play in synthesizing fluorinated building blocks, and how are competing pathways controlled?
CF₃OH serves as a precursor for trifluoromethoxy (CF₃O-) groups in pharmaceuticals. For example, nucleophilic substitution with alcohols under basic conditions (KOH/CH₃OH) yields CF₃O-R derivatives, but competing elimination to COF₂ requires excess CF₃OH and low temperatures . Kinetic studies (Arrhenius plots) optimize reaction rates and selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
